molecular formula C20H23NO4 B1221002 Thaliporphine CAS No. 5083-88-5

Thaliporphine

Cat. No.: B1221002
CAS No.: 5083-88-5
M. Wt: 341.4 g/mol
InChI Key: SAERKXUSZPTMCQ-UHFFFAOYSA-N
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Description

Thaliporphine is a phenolic aporphine alkaloid obtained from various plant species, particularly those belonging to the Lauraceae family. It is known for its antioxidant and α-1 adrenoceptor antagonistic activities. This compound has been studied for its potential therapeutic effects, particularly in the context of endotoxemia and sepsis, where it has shown protective effects on multiple organs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thaliporphine typically involves the extraction of the compound from natural sources, followed by purification processes. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. it is known that the compound can be isolated from plants such as Berberis species and Corydalis species .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction and purification processes from plant sources

Chemical Reactions Analysis

Types of Reactions: Thaliporphine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly involving its phenolic hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Mechanism of Action

Thaliporphine exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Thaliporphine is part of the aporphine alkaloid family, which includes several similar compounds:

Uniqueness of this compound: this compound stands out due to its combined antioxidant, anti-inflammatory, and α-1 adrenoceptor antagonistic activities, making it a unique compound with potential therapeutic applications in conditions like sepsis and endotoxemia .

Properties

IUPAC Name

2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-6-5-11-8-17(25-4)20(22)19-13-10-16(24-3)15(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAERKXUSZPTMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5083-88-5
Record name Thaliporphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005083885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thaliporphine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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